molecular formula C18H24O12 B1665791 Asperulosidic acid CAS No. 25368-11-0

Asperulosidic acid

Cat. No. B1665791
CAS RN: 25368-11-0
M. Wt: 432.4 g/mol
InChI Key: DGDWCRWJRNMRKX-DILZHRMZSA-N
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Description

Asperulosidic acid is a glycoside and an iridoid monoterpenoid . It is a natural product found in Oldenlandia herbacea var. herbacea, Galium rivale, and other organisms . It is a bioactive iridoid glycoside, extracted from the herbs of Hedyotis diffusa Willd . It has anti-tumor, anti-oxidant, and anti-inflammatory activities .


Molecular Structure Analysis

Asperulosidic acid has a molecular formula of C18H24O12 . Its molecular weight is 432.4 g/mol . The IUPAC name is (1S,4aS,5S,7aS)-7-(acetyloxymethyl)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid . The structure includes 56 bonds - 32 non-H bonds, 4 multiple bonds, 7 rotatable bonds, 4 double bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 1 ester (aliphatic), 6 hydroxyl groups, 1 primary alcohol, 4 secondary alcohols, and 3 ethers (aliphatic) .


Chemical Reactions Analysis

Asperulosidic acid has been found to have anti-inflammatory effects related to the inhibition of inflammatory cytokines and mediators via suppression of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways .


Physical And Chemical Properties Analysis

Asperulosidic acid has a molecular formula of C18H24O12 and a molecular weight of 432.4 g/mol . The IUPAC name, InChI, InChIKey, Canonical SMILES, and Isomeric SMILES are also provided .

Scientific Research Applications

Therapeutic Effects on Gestational Diabetes Mellitus

  • Alleviates Placental Oxidative Stress and Inflammatory Responses : Asperulosidic acid was shown to alleviate placental oxidative stress and inflammatory responses in a mouse model of gestational diabetes mellitus. This was achieved by suppressing NF-κB and MAPK signaling pathways, thereby decreasing blood glucose and regulating serum insulin and oxidative stress-related biomarkers (Wu, Gai, & Zhang, 2022).

Quality Standardization and Quantification Techniques

  • Quality Standards of Herbal Medicine : A study focused on using Asperulosidic acid as an index to research and improve the quality standards of Junesnow, a herbal medicine. Thin-layer chromatography and high-performance liquid chromatography were used for qualitative identification and quantification (Hong-lian, 2015).
  • Quantification in Traditional Remedies : Another study developed a method for quantifying Asperulosidic acid in a traditional remedy powder, validating the method according to international guidelines. This was important for standardizing and evaluating the quality of the powder (Huu Mai Lynh Nguyen et al., 2022).

Anti-Inflammatory Effects

  • Suppression of NF-κB and MAPK Signaling in Macrophages : Asperulosidic acid was found to exert anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways in LPS-induced RAW 264.7 macrophages. This provides scientific evidence for the potential application of Hedyotis diffusa, a plant where this compound is found (He et al., 2018).

Pharmacological Properties

  • Phytochemical and Pharmacological Properties Review : A systematic review of Asperuloside, a related compound, highlighted its wide spectrum of pharmacological activities, including anti-viral, anti-inflammatory, and antioxidant properties. This review calls for further studies on the pharmacokinetic and toxicity profiles in animal models, setting the stage for clinical studies in humans (Manzione et al., 2020).

Anticancer Activity

  • Anticancer Effects in vitro : Research on Oldenlandia hedyotidea, which contains Asperulosidic acid, demonstrated its anticancer effects in vitro using an esophageal cancer cell line. The study emphasizes the potential of Asperulosidic acid as a functional ingredient for use in the food and drug industries (Zhao et al., 2021).

properties

IUPAC Name

(1S,4aS,5S,7aS)-7-(acetyloxymethyl)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O12/c1-6(20)27-4-7-2-9(21)12-8(16(25)26)5-28-17(11(7)12)30-18-15(24)14(23)13(22)10(3-19)29-18/h2,5,9-15,17-19,21-24H,3-4H2,1H3,(H,25,26)/t9-,10+,11+,12-,13+,14-,15+,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDWCRWJRNMRKX-DILZHRMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC(C2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C[C@@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201315882
Record name Asperulosidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Asperulosidic acid

CAS RN

25368-11-0
Record name Asperulosidic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25368-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Asperulosidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ASPERULOSIDIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39LA4NOT5K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
977
Citations
J He, X Lu, T Wei, Y Dong, Z Cai, L Tang… - International Journal of …, 2018 - mdpi.com
… This study aimed to investigate the anti-inflammatory effect and potential mechanism of five iridoids (asperuloside (ASP), asperulosidic acid (ASPA), desacetyl asperulosidic acid (DAA), …
Number of citations: 64 www.mdpi.com
SI Choi, HY Kwon, IJ La, YH Jo, X Han, X Men, SJ Lee… - Separations, 2021 - mdpi.com
… and scopoletin slightly increased, but asperulosidic acid was not detected in MCE. … asperulosidic acid in M. citrifolia L. The results of this study showed a decrease in asperulosidic acid, …
Number of citations: 8 www.mdpi.com
L Xianyuan, Z Wei, D Yaqian, Z Dan, T Xueli… - Phytomedicine, 2019 - Elsevier
… Asperulosidic acid (ASPA), a bioactive iridoid glycoside, exerts anti-tumor, anti-oxidant, and anti-inflammatory activities, but its effects on renal fibrosis induced by unilateral ureteral …
Number of citations: 52 www.sciencedirect.com
L Li, H Qiu - Applied Biochemistry and Biotechnology, 2023 - Springer
… effects of asperulosidic acid in HCC were investigated and confirmed; (2) asperulosidic acid … to chemotherapeutic agents; and (3) asperulosidic acid targets MEKK1/NF-κB pathway and …
Number of citations: 1 link.springer.com
Q Wu, S Gai, H Zhang - Pharmacology, 2022 - karger.com
Background: Asperulosidic acid (ASP) is a bioactive iridoid exerting broad pharmacological and medicinal properties. However, it is still unknown if ASP has therapeutical effects on …
Number of citations: 5 karger.com
Y Shen, Q Zhang, Y Wu, Y He… - BMC …, 2018 - bmccomplementmedtherapies …
Iridoid glycosides (IGs), including monotropein (MON) and deacetyl asperulosidic acid (DA) as the main ingredients, are the major chemical components in Morinda officinalis How. (MO…
M Bittová, D Hladůvková, V Roblová… - Natural Product …, 2015 - journals.sagepub.com
… products and deacetyl asperulosidic acid was developed in … , lactic acid and deacetyl asperulosidic acid were detected. The … of organic acids and deacetyl asperulosidic acid (DAA) in …
Number of citations: 9 journals.sagepub.com
Y Chen, J Zhang, M Zhao, M Yan, Q Zhao, Q Wu… - Pharmacology …, 2012 - Elsevier
Deacetyl Asperulosidic Acid Methyl Ester (DAAME) from Ji shi teng was evaluated on analgesic activity in mice using chemical and thermal models of nociception. Given …
Number of citations: 9 www.sciencedirect.com
M Wang, H Kikuzaki, K Csiszar, CD Boyd… - Journal of Agricultural …, 1999 - ACS Publications
… compounds were identified as rutin and asperulosidic acid. … are identical with those of asperulosidic acid (El-Nagger and … first time the isolation of asperulosidic acid from the fruits of noni…
Number of citations: 158 pubs.acs.org
H Otsuka, K Yoshimura, K YAMASAKI… - Chemical and …, 1991 - jstage.jst.go.jp
… asperuloside, asperuloside and asperulosidic acid, respectively. … asperulosidic acid methyl ester, the parent compound is the free acid of 4a, namely, deacetyl asperulosidic acid. …
Number of citations: 83 www.jstage.jst.go.jp

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